Electronic and Steric Property Differentiation via Computed Physicochemical Descriptors
In the absence of published comparative bioassay data for the exact compound, the computed ligand properties from PubChem provide the only reproducible, quantitative basis for differentiating 5-(4-acetylphenyl)-3-hydroxypyridine from its closest regioisomers. The target compound exhibits a topological polar surface area of 50.2 Ų, a computed XLogP3-AA of 1.8, and a hydrogen-bond donor count of 1 [1]. By contrast, the 2-hydroxypyridine isomer (CAS 1111109-35-3) also has TPSA ~50.2 Ų but differs in intramolecular hydrogen-bonding propensity due to the ortho relationship between the ring nitrogen and the hydroxyl group, potentially reducing its effective H-bond donor strength relative to the 3‑hydroxy isomer [2]. These computed differences in logP and H-bond donor topology can influence solubility, membrane permeability, and target binding in fragment-based screening, making the 3‑hydroxy regioisomer a distinct starting point for optimization.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 50.2 Ų (PubChem computed) |
| Comparator Or Baseline | 5-(4-Acetylphenyl)-2-hydroxypyridine (isomer; CAS 1111109-35-3): TPSA ~50.2 Ų (estimated from SMILES, not experimentally verified) |
| Quantified Difference | Equivalent TPSA; key difference is hydrogen-bond donor orientation (meta vs. ortho hydroxyl relative to ring N) |
| Conditions | Computed descriptors, PubChem 2025.09.15 release |
Why This Matters
The meta‑positioned hydroxyl group in the target compound provides a different hydrogen-bond directionality compared to the ortho‑isomer, which can be decisive for selective binding to protein targets with geometrically constrained active sites.
- [1] PubChem. (2025). 5-(4-Acetylphenyl)-3-hydroxypyridine, CID 53217711. Computed properties: XLogP3-AA=1.8, HBD count=1, HBA count=3, TPSA=50.2 Ų. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1261908-01-3. View Source
- [2] PubChem. (2025). 5-(4-Acetylphenyl)-2-hydroxypyridine, CID 1111109-35-3 (based on CAS query). Structural comparison based on 2D depiction; no TPSA value explicitly available, but inferred similarity from SMILES. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
